molecular formula C7H5F2N3 B3427847 1-(Azidomethyl)-2,4-difluorobenzene CAS No. 622372-75-2

1-(Azidomethyl)-2,4-difluorobenzene

Cat. No.: B3427847
CAS No.: 622372-75-2
M. Wt: 169.13 g/mol
InChI Key: FVFRGKBIKRFGNG-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2,4-difluorobenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with two fluorine atoms

Preparation Methods

The synthesis of 1-(Azidomethyl)-2,4-difluorobenzene typically involves the introduction of an azide group to a benzene ring that has been pre-substituted with fluorine atoms. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the azide group, yielding this compound .

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2,4-difluorobenzene largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azide group reacts with alkyne-functionalized molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules in complex biological environments .

Comparison with Similar Compounds

1-(Azidomethyl)-2,4-difluorobenzene can be compared with other azide-containing compounds, such as:

Properties

IUPAC Name

1-(azidomethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFRGKBIKRFGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294732
Record name 1-(Azidomethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622372-75-2
Record name 1-(Azidomethyl)-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622372-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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